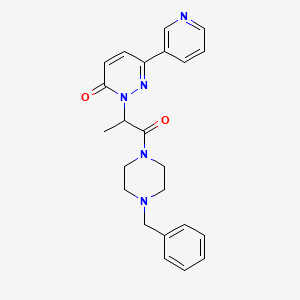
2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Therapy
This compound has been studied for its ability to induce apoptosis in cancer cells. It has shown promising results in inhibiting tubulin polymerization, which is a crucial process for cell division in cancer cells . This application is significant in the development of chemotherapeutic agents that can selectively induce cell death in cancerous tissues.
PARP Inhibition for Breast Cancer Treatment
The compound has been identified as a potential inhibitor of Poly (ADP-Ribose) Polymerase (PARP), which is involved in DNA repair . Inhibiting PARP can prevent cancer cells from repairing their DNA, leading to cell death. This is particularly useful in treating breast cancer cells that are dependent on PARP for survival.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial activity . This application is crucial in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Drug Delivery Systems
The structural complexity of the compound allows for the possibility of being used in drug delivery systems. Its ability to bind to specific cellular targets could be harnessed to deliver drugs more effectively to the desired site of action.
Each of these applications represents a unique field of research where the compound could have significant implications. Further studies and clinical trials would be necessary to fully understand the potential and limitations of this compound in these areas. The above analysis is based on the structural characteristics and related research on similar compounds, as well as the current scientific literature available .
Wirkmechanismus
Target of Action
Similar compounds with a benzylpiperazinyl moiety have been reported to exhibit cytotoxic activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to inhibit tubulin polymerization , suggesting that this compound might also interact with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound could potentially disrupt the formation of the mitotic spindle, thereby preventing cell division and inducing cell death .
Biochemical Pathways
Given the potential interaction with tubulin, the compound could affect the microtubule dynamics, a key process in cell division. Disruption of this process can lead to cell cycle arrest and apoptosis . .
Pharmacokinetics
The compound’s molecular weight (36650) and calculated Log P values suggest that it may have good oral bioavailability . The compound is also predicted to have high gastrointestinal absorption and BBB permeation , which could potentially allow it to reach its target sites effectively.
Result of Action
The potential result of the compound’s action could be the inhibition of cell division and induction of apoptosis in cancer cells . This could lead to a decrease in tumor growth and potentially contribute to the treatment of cancer.
Eigenschaften
IUPAC Name |
2-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-6-pyridin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-18(28-22(29)10-9-21(25-28)20-8-5-11-24-16-20)23(30)27-14-12-26(13-15-27)17-19-6-3-2-4-7-19/h2-11,16,18H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHFFCXEBKBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

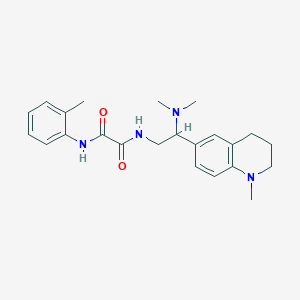
![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)
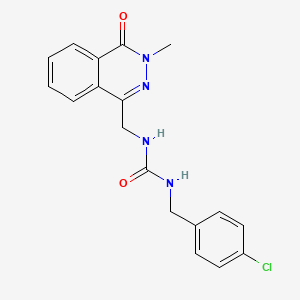
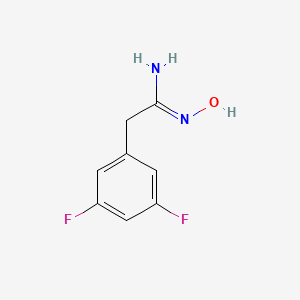
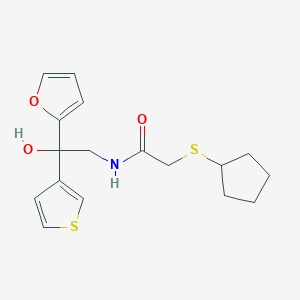
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2879386.png)
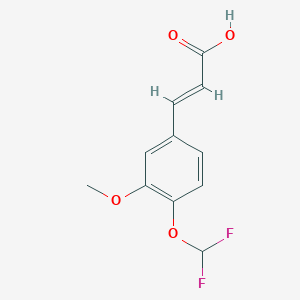
![Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2879391.png)

![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)
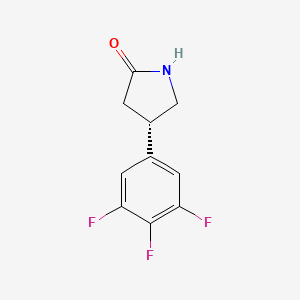
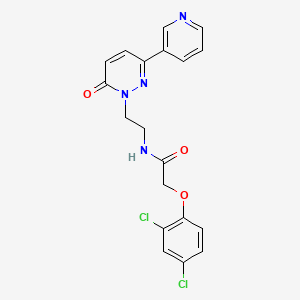
![8-(butylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2879401.png)
![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)